molecular formula C11H12ClNO3S B12107767 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B12107767
M. Wt: 273.74 g/mol
InChI Key: FMDOFNIMTNIYRD-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound that features a pyrrolidine ring attached to a benzene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: Hydroxyl derivatives.

    Oxidation Reactions: Pyrrolidone derivatives.

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride: Contains an additional methoxyethoxy group, which may alter its chemical properties and reactivity.

Uniqueness

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to its combination of a pyrrolidine ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2

InChI Key

FMDOFNIMTNIYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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